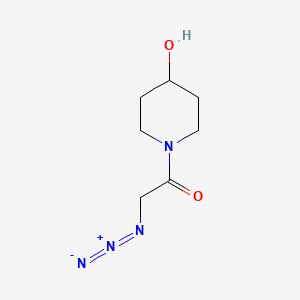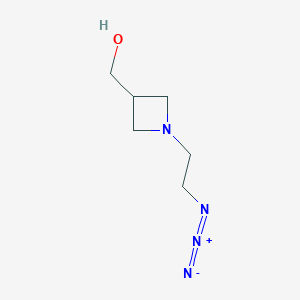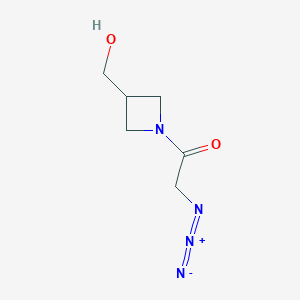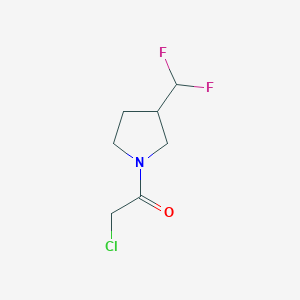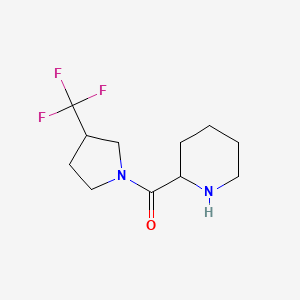
(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol
Descripción general
Descripción
(1-(5-Aminopyridin-2-yl)azetidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Additions
Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally similar to the queried chemical, demonstrates significant utility in catalytic asymmetric additions. It has been synthesized from l-(+)-methionine, showcasing a practical approach to chiral azetidine ring formation. This compound facilitates high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, with enantioselectivities reaching up to 98.4% ee. The study emphasizes the potential of four-membered heterocycle-based backbones as chiral units for catalytic asymmetric induction, highlighting the importance of the bulky ferrocenyl group for achieving high enantioselectivities (Wang et al., 2008).
Synthesis of Azetidine Derivatives
A novel synthesis of azetidine derivatives, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, has been reported. These compounds were evaluated for antibacterial and antifungal activities, demonstrating acceptable results. This indicates the potential of such azetidine derivatives in the development of new antimicrobial agents, supporting the broader research into azetidine-based compounds for medical applications (Rao et al., 2013).
Enantiodiscrimination of α-Racemic Carboxylic Acids
Optically pure aziridin-2-yl methanols, closely related to the compound , have been utilized as effective sensors for enantiodiscrimination of α-racemic carboxylic acids containing tertiary or quaternary stereogenic centers. This application demonstrates the potential use of these compounds in determining the enantiomeric excess (ee) of samples, indicating a practical tool for analyzing chiral carboxylic acids in various scientific and industrial settings (Malinowska et al., 2020).
Cationic Polymerization
Azetidine has been investigated for its ability to undergo cationic polymerization, leading to the formation of polymers with varied amino functions. This research provides insights into the polymerization behavior of azetidine and its potential applications in synthesizing polymers with specific functional properties. The study contributes to the understanding of the polymerization mechanisms and the structural analysis of the resulting polymers (Schacht & Goethals, 1974).
Ring Transformation and Synthesis of Piperidines
Studies have shown the utility of azetidine derivatives in ring transformations, leading to the synthesis of piperidines and pyrrolidines. This application is crucial for the development of novel compounds with potential therapeutic properties, demonstrating the versatility of azetidine derivatives in synthetic chemistry (Dejaegher et al., 2008).
Propiedades
IUPAC Name |
[1-(5-aminopyridin-2-yl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-1-2-9(11-3-8)12-4-7(5-12)6-13/h1-3,7,13H,4-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOLJNTGVOZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


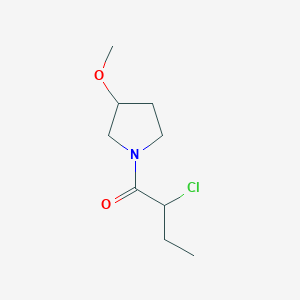
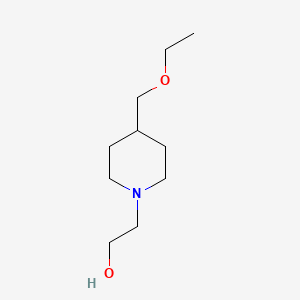
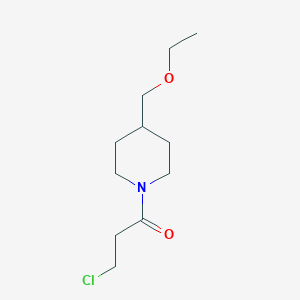

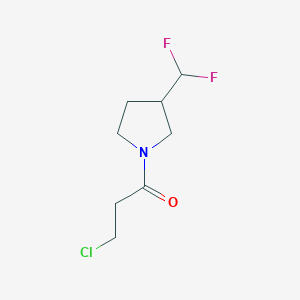
![(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476700.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloroethan-1-one](/img/structure/B1476701.png)
